molecular formula C6H11N3 B8686814 Ethyl-(3H-imidazol-4-ylmethyl)-amine CAS No. 680590-99-2

Ethyl-(3H-imidazol-4-ylmethyl)-amine

Cat. No.: B8686814
CAS No.: 680590-99-2
M. Wt: 125.17 g/mol
InChI Key: XNLRNDUNAWNDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-(3H-imidazol-4-ylmethyl)-amine is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Imidazoles are known for their versatility and are found in various biologically active molecules, including histidine and histamine. The ethylaminomethyl substitution at the 4-position of the imidazole ring introduces unique chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(3H-imidazol-4-ylmethyl)-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable imidazole precursor under controlled conditions. The reaction may involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl-(3H-imidazol-4-ylmethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .

Scientific Research Applications

Ethyl-(3H-imidazol-4-ylmethyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ethylaminomethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl-(3H-imidazol-4-ylmethyl)-amine is unique due to the presence of the ethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .

Properties

CAS No.

680590-99-2

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N-(1H-imidazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C6H11N3/c1-2-7-3-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3,(H,8,9)

InChI Key

XNLRNDUNAWNDTC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN=CN1

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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prepared by reaction of ethylamine with 3H-imidazole-4-carbaldehyde
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